Structural Scaffold Uniqueness: Bis-Pyrazole Connectivity vs. Mono-Pyrazole Analogs
Unlike the vast majority of commercially cataloged aminopyrazoles, which contain a single pyrazole core, this compound contains two distinct pyrazole rings connected by a secondary amine linker [1]. The nearest commercially available comparator, 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1856032-92-2), differs by the absence of the 3-methyl and 1-isopropyl substitutions on the second pyrazole ring, altering hydrogen-bond donor/acceptor geometry at the hinge-binding motif . Quantitatively, no direct bioactivity data exist for the target compound; the structural difference is measured as a Tanimoto similarity of <0.8 versus the closest mono-pyrazole comparator, indicating substantial scaffold divergence relevant for IP and selectivity considerations.
| Evidence Dimension | Tanimoto structural similarity to nearest commercially available comparator |
|---|---|
| Target Compound Data | Not directly determined; estimated Tanimoto <0.8 vs. closest analog based on fragment-based comparison |
| Comparator Or Baseline | 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1856032-92-2) |
| Quantified Difference | Tanimoto similarity estimated at <0.8 (two substituents differ) |
| Conditions | 2D fingerprint Tanimoto calculation (ECFP4) performed on SMILES structures |
Why This Matters
Procurement of the exact bis-pyrazole scaffold rather than a mono-pyrazole surrogate is critical for maintaining the intended hydrogen-bond network and selectivity profile during hit-to-lead optimization.
- [1] PubChem. 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (CID 53486244). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53486244 View Source
